molecular formula C14H22N4O2 B2860534 N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide CAS No. 1798034-88-4

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide

Cat. No. B2860534
CAS RN: 1798034-88-4
M. Wt: 278.356
InChI Key: UQWJZKZAYJVFIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholinopyrimidine derivatives has been outlined in a study . They synthesized a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives and assessed their anti-inflammatory activity in macrophage cells that have been stimulated by LPS .


Chemical Reactions Analysis

The chemical reactions of morpholinopyrimidine derivatives have been studied in the context of their anti-inflammatory activity . The study found that certain derivatives can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations .

Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński et al. (2015) synthesized new hybrid compounds derived from propanamides and butanamides, which included morpholine derivatives. These compounds demonstrated broad-spectrum anticonvulsant activity in preclinical seizure models, such as the maximal electroshock and pentylenetetrazole tests. Some of these compounds exhibited superior safety profiles compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Synthesis and Characterization of Novel Derivatives

Research by Bhat et al. (2018) involved the synthesis of enaminones and dihydropyrimidinone derivatives containing a morpholine moiety. The synthesis process utilized dimethylformamide dimethylacetal and various substituted benzaldehydes, yielding products with potential for diverse applications (Bhat et al., 2018).

GABAB Enhancer Synthesis

The work of Verron et al. (2007) focused on developing a flexible synthesis method for 2,4,6-substituted pyrimidines, leading to the creation of a GABAB enhancer with a morpholine component. This study contributes to the understanding of synthesizing complex molecules with potential therapeutic applications (Verron et al., 2007).

PI3Kβ Inhibitors for Cancer Treatment

Certal et al. (2014) described the discovery of a new series of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers. One of the compounds demonstrated significant in vivo activity, suggesting its potential in cancer therapy (Certal et al., 2014).

Stabilization of Human Telomeric and Gene Promoter DNA Quadruplexes

Micco et al. (2013) explored the use of naphthalene diimide derivatives with morpholine groups to stabilize DNA quadruplexes. This research provides insights into potential therapeutic strategies for targeting cancer cells (Micco et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine”, indicates that it is considered hazardous . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-2-3-4-13(19)16-11-12-5-6-15-14(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWJZKZAYJVFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NC=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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